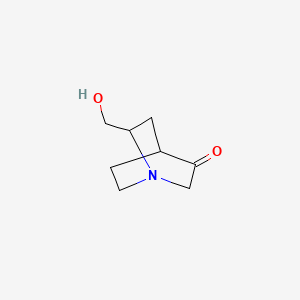

3-Quinuclidinone, 6-(hydroxymethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

34291-62-8 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

6-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C8H13NO2/c10-5-7-3-6-1-2-9(7)4-8(6)11/h6-7,10H,1-5H2 |

InChI Key |

SXWPWSXEZZYEMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CC(=O)C1CC2CO |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Quinuclidinone, 6 Hydroxymethyl

Reactions at the Ketone Functionality (C3)

The ketone group at the C3 position is a primary site for a variety of chemical transformations, including nucleophilic additions and reactions involving the adjacent alpha-carbons through enolate intermediates.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and readily undergoes addition reactions with a range of nucleophiles.

The reduction of the C3 ketone in quinuclidinone systems to the corresponding alcohol, 3-quinuclidinol (B22445), is a well-studied transformation. The stereochemical outcome of this reduction is of significant interest, particularly in the synthesis of chiral molecules. researchgate.net The use of hydride reducing agents can lead to the formation of diastereomeric alcohols, and the ratio of these products is influenced by the steric environment around the carbonyl group and the nature of the reducing agent.

For instance, the reduction of 3-quinuclidinone itself with sodium borohydride (B1222165) in water yields racemic 3-quinuclidinol. tsijournals.com However, in substituted quinuclidinones like 6-(hydroxymethyl)-3-quinuclidinone, the substituent at C6 can direct the approach of the hydride reagent, leading to a preferential formation of one diastereomer over the other.

Enzymatic reductions offer a powerful method for achieving high stereoselectivity. Carbonyl reductases, such as those from Rhodotorula rubra, have been shown to catalyze the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantiomeric excess (>99.9%). researchgate.netnih.gov Similarly, newly isolated strains of Nocardia sp. and Rhodococcus erythropolis can produce enantiomerically pure (R)- and (S)-3-quinuclidinol, respectively. fao.org These biocatalytic methods highlight the potential for precise stereocontrol in the reduction of the quinuclidinone core.

| Substrate | Reducing Agent/Catalyst | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| 3-Quinuclidinone | Sodium Borohydride | (±)-3-Quinuclidinol | Racemic | tsijournals.com |

| 3-Quinuclidinone | Carbonyl reductase (Rhodotorula rubra) | (R)-3-Quinuclidinol | >99.9% ee | researchgate.netnih.gov |

| 3-Quinuclidinone | Nocardia sp. | (R)-3-Quinuclidinol | Enantiomerically pure | fao.org |

| 3-Quinuclidinone | Rhodococcus erythropolis | (S)-3-Quinuclidinol | Enantiomerically pure | fao.org |

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to the C3 carbonyl of 6-(hydroxymethyl)-3-quinuclidinone provides a direct route for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. masterorganicchemistry.comyoutube.com These reagents are strong nucleophiles and bases. wikipedia.org

The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The stereochemical course of these additions is governed by steric hindrance, with the nucleophile generally approaching from the less hindered face of the bicyclic system. For instance, reactions of 3,3,5-trimethylcyclohexanone (B147574) with various Grignard and organolithium reagents consistently yield the product where the incoming alkyl group is in a trans relationship to the axial methyl group at C5, indicating a sterically controlled axial attack. rsc.org A similar principle of sterically directed attack would be expected for 6-(hydroxymethyl)-3-quinuclidinone.

| Ketone | Organometallic Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde | Organolithium (RLi) | Secondary Alcohol | Forms a new C-C bond | masterorganicchemistry.com |

| Ketone | Organolithium (RLi) | Tertiary Alcohol | Forms a new C-C bond | masterorganicchemistry.com |

| 3,3,5-Trimethylcyclohexanone | Grignard Reagents (RMgX) | Tertiary Alcohol | High stereoselectivity (axial attack) | rsc.org |

| Acetylpyridines | Organolithium (MeLi, PhLi) | Tertiary Alcohol | Chelation effects observed with 2-pyridyl ketones | rsc.org |

Alpha-Functionalization via Enolate Chemistry

The protons on the carbons alpha to the C3 ketone (C2 and C4) are acidic and can be removed by a strong base to form an enolate. wikipedia.org Enolates are versatile nucleophilic intermediates that can react with various electrophiles, allowing for the functionalization of the quinuclidinone scaffold at the alpha-position. bham.ac.uk

The enolate of 6-(hydroxymethyl)-3-quinuclidinone can be alkylated by treatment with an alkyl halide. This reaction proceeds via an SN2 mechanism and results in the formation of a new carbon-carbon bond at the alpha-carbon. The regioselectivity of enolate formation (at C2 versus C4) can be controlled by the choice of base and reaction conditions. wikipedia.org

Acylation of the enolate can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction provides access to β-dicarbonyl compounds. It is important to use specific enol equivalents, like lithium enolates or silyl (B83357) enol ethers, to favor C-acylation over O-acylation. youtube.com

The enolate of 6-(hydroxymethyl)-3-quinuclidinone can act as a nucleophile in aldol (B89426) condensation reactions. rsc.org When reacted with an aromatic aldehyde in the presence of a base or acid catalyst, a β-hydroxy ketone is initially formed. nih.gov This adduct can then undergo dehydration to yield an α,β-unsaturated ketone, also known as an aldol condensation product. These reactions are of particular interest for synthesizing compounds with extended conjugation. researchgate.net

The cross-condensation of cycloalkanones with aromatic aldehydes has been shown to be efficiently catalyzed by various reagents, including TiCl3(SO3CF3), under mild conditions. rsc.orgresearchgate.net In some cases, proline-based catalysts can be used to achieve enantioselective aldol additions. nih.govnih.gov

| Cycloalkanone | Aromatic Aldehyde | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Cyclopentanone | Various aromatic aldehydes | TiCl3(SO3CF3) | α,α'-bis(substituted)benzylidene-cyclopentanones | rsc.orgresearchgate.net |

| Cyclohexanone | Various aromatic aldehydes | TiCl3(SO3CF3) | α,α'-bis(substituted)benzylidene-cyclohexanones | rsc.orgresearchgate.net |

| Acetaldehyde | Benzaldehyde | 4-Oxalocrotonate tautomerase (4-OT) | Cinnamaldehyde | nih.gov |

| 2-Acetylpyridine | Various aromatic aldehydes | L-proline/Et3N | Azachalcone derivatives | nih.gov |

Reactions at the Hydroxymethyl Functionality (C6)

The primary alcohol of the hydroxymethyl group at the C6 position is a versatile handle for a variety of chemical modifications, including oxidation, reduction, and conversion to other functional groups.

Selective Oxidation and Reduction Reactions

The selective oxidation of the primary alcohol in 3-Quinuclidinone, 6-(hydroxymethyl)- to an aldehyde or carboxylic acid requires mild and specific oxidizing agents to avoid unwanted reactions at the ketone or tertiary amine. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for the controlled oxidation of primary alcohols to aldehydes. Further oxidation to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), although careful control of reaction conditions is necessary to prevent degradation of the molecule.

Conversely, the selective reduction of the hydroxymethyl group is a challenging transformation. Complete reduction to a methyl group would necessitate harsh conditions that would likely also reduce the ketone at the C3 position. Catalytic hydrogenation, for instance, would readily reduce the ketone to a secondary alcohol. Therefore, achieving selective reduction of the hydroxymethyl group while preserving the ketone would likely require a multi-step process involving initial conversion of the alcohol to a more readily reducible group, such as a tosylate or halide, followed by a targeted reduction step.

| Reaction Type | Reagent | Product Functional Group |

| Selective Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Selective Oxidation | Dess-Martin periodinane | Aldehyde |

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic Acid |

| Oxidation | Jones Reagent | Carboxylic Acid |

Formation of Esters and Ethers

The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid or base catalyst. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Ether formation can be accomplished through various methods, including the Williamson ether synthesis. This would involve deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Another approach is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, although this method is generally more suitable for the formation of symmetrical ethers.

| Reaction | Reagents | Product |

| Esterification | Carboxylic Acid/Acyl Halide/Anhydride | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

Derivatization to Other Functional Groups (e.g., halides, amines, mercaptans)

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then be readily displaced by various nucleophiles to introduce other functional groups.

Halides: Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can directly convert the alcohol to the corresponding chloride or bromide, respectively. Alternatively, nucleophilic substitution of the tosylate with a halide ion (e.g., from sodium iodide) provides another route to the alkyl halide.

Amines: The tosylate can be displaced by ammonia (B1221849) or a primary or secondary amine to yield the corresponding primary, secondary, or tertiary amine. Another strategy involves the Gabriel synthesis, where the tosylate is reacted with potassium phthalimide (B116566) followed by hydrolysis to give the primary amine.

Mercaptans: The tosylate can be reacted with a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce a thiol group.

| Starting Material | Reagent(s) | Product Functional Group |

| 6-(hydroxymethyl)-3-quinuclidinone | Thionyl chloride (SOCl2) | 6-(chloromethyl)-3-quinuclidinone |

| 6-(hydroxymethyl)-3-quinuclidinone | Phosphorus tribromide (PBr3) | 6-(bromomethyl)-3-quinuclidinone |

| 6-(tosyloxymethyl)-3-quinuclidinone | Ammonia (NH3) | 6-(aminomethyl)-3-quinuclidinone |

| 6-(tosyloxymethyl)-3-quinuclidinone | Sodium hydrosulfide (NaSH) | 6-(mercaptomethyl)-3-quinuclidinone |

Reactivity of the Tertiary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the quinuclidine (B89598) ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Alkylation and Quaternization

The tertiary amine can be alkylated by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt carries a permanent positive charge, which significantly alters the physical and chemical properties of the molecule, such as its solubility and biological activity. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom.

N-Oxidation and its Influence on Reactivity

The tertiary amine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). vulcanchem.com The formation of the N-oxide has a profound impact on the reactivity of the quinuclidine ring.

Stereochemical Aspects of 3 Quinuclidinone, 6 Hydroxymethyl

Enantiomer Resolution and Chiral Pool Syntheses

The presence of a stereocenter at the 6-position necessitates methods for resolving the racemic mixture of 3-Quinuclidinone, 6-(hydroxymethyl)- or for synthesizing specific enantiomers directly. Methodologies for separating enantiomers of related quinuclidine (B89598) derivatives often employ enzymatic or chromatographic techniques. mdpi.comgoogle.com

Enantiomeric Resolution: A common strategy for resolving chiral alcohols like quinuclidinols involves enzymatic resolution. This process typically includes an initial acylation of the racemic alcohol, followed by the selective hydrolysis of one of the resulting enantiomeric esters by a protease. google.com For instance, subtilisin proteases have been used for the preferential hydrolysis of the (S)-ester of 3-quinuclidinol (B22445) derivatives, allowing for the separation of the (S)-alcohol from the unreacted (R)-ester. google.com Another powerful technique is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase (CSP) to selectively interact with and retain one enantiomer more strongly than the other, enabling their separation. mdpi.com

Chiral Pool Synthesis: An alternative to resolution is the use of chiral pool synthesis, which utilizes naturally occurring enantiopure starting materials to construct the chiral target molecule. nih.govnih.gov This approach introduces chirality into the molecule from the outset. For the synthesis of complex structures containing the quinuclidine framework, monoterpenes from the chiral pool can serve as valuable starting points. nih.gov The synthesis of enantiopure 3-quinuclidinone analogues has been achieved, demonstrating the feasibility of building the core structure with defined stereochemistry.

| Method | Principle | Typical Application |

| Enzymatic Resolution | A racemic mixture is reacted to form a derivative (e.g., ester), and an enzyme selectively hydrolyzes one enantiomer back to the alcohol, allowing separation. google.com | Separation of (R)- and (S)-quinuclidinols. |

| Chiral HPLC | Enantiomers are passed through a column with a chiral stationary phase, leading to different retention times and separation. mdpi.com | Analytical and preparative scale separation of enantiomers. |

| Chiral Pool Synthesis | A readily available, enantiomerically pure natural product is used as the starting material for a synthetic sequence. nih.gov | Asymmetric synthesis of complex alkaloids containing the quinuclidine skeleton. |

Diastereoselectivity in Carbonyl and Remote Functional Group Reactions

The stereocenter at the C-6 position, bearing the hydroxymethyl group, exerts significant stereochemical control over reactions at other sites in the molecule, particularly the C-3 carbonyl group. This influence results in diastereoselectivity, where one diastereomer is preferentially formed over another.

In nucleophilic additions to the carbonyl group of 3-Quinuclidinone, 6-(hydroxymethyl)-, the pre-existing chiral center directs the approach of the nucleophile. The rigid bicyclic framework limits the possible trajectories of attack. The hydroxymethyl group at C-6 can sterically hinder one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face. This leads to the selective formation of one diastereomer of the resulting 3-hydroxyquinuclidine derivative. For example, reduction of the ketone with a hydride reagent would be expected to yield a mixture of diastereomeric alcohols, with one being the major product due to this steric guidance.

The table below illustrates hypothetical diastereomeric ratios for a nucleophilic addition to the carbonyl, based on the principle of steric hindrance from the C-6 substituent.

| Reagent | Major Diastereomer | Minor Diastereomer | Expected Diastereomeric Ratio (d.r.) |

| Sodium Borohydride (B1222165) | Nucleophile attacks from face opposite the -CH₂OH group | Nucleophile attacks from same face as the -CH₂OH group | > 10:1 |

| Grignard Reagent (e.g., MeMgBr) | Nucleophile attacks from face opposite the -CH₂OH group | Nucleophile attacks from same face as the -CH₂OH group | > 20:1 (due to greater steric bulk) |

Conformational Analysis and Pseudorotation of the Quinuclidine Ring System

The 1-azabicyclo[2.2.2]octane skeleton of quinuclidine is a highly rigid structure. researchgate.net This rigidity is a defining characteristic, significantly limiting the molecule's conformational flexibility compared to monocyclic systems like cyclohexane (B81311). X-ray crystallographic studies of quinuclidine derivatives show that the bicyclic system enforces a conformation where the three piperidine (B6355638) rings that make up the structure are held in twisted-boat or chair-like forms. vulcanchem.comresearchgate.net

The bridgehead nitrogen and C4 atom (if considering the main axis) create a structure with high symmetry. In the case of 3-Quinuclidinone, 6-(hydroxymethyl)-, the substituents break this symmetry. The hydroxymethyl group is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain. vulcanchem.com

Due to the constrained nature of the bicyclic system, the concept of pseudorotation, which describes the continuous interconversion of conformations in more flexible rings like cyclopentane, is not applicable to the quinuclidine skeleton. The energy barrier for ring flipping or significant conformational change is prohibitively high. The structure is essentially locked into a single dominant conformation, with only minor atomic vibrations.

The table below presents typical structural parameters for a related quinuclidinol ring, illustrating its defined geometry. researchgate.net

| Parameter | Description | Typical Value |

| N1-C6-C7-C3 Torsion Angle | Describes the twist of one of the piperidine rings. | ~0.4° |

| C6-N1-C1 Bond Angle | Angle within the bridgehead nitrogen environment. | ~108.9° |

| Conformation | Overall shape of the constituent piperidine rings. | Boat/Twisted-Boat researchgate.net |

Influence of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which involve the influence of orbital alignment on the electronic properties and reactivity of a molecule, play a crucial role in the chemistry of 3-Quinuclidinone, 6-(hydroxymethyl)-. The rigid geometry of the qunuclidine ring fixes the spatial relationship between orbitals, amplifying these effects.

One significant factor is the orientation of the lone pair of electrons on the bridgehead nitrogen atom. Its fixed, rigid orientation influences the reactivity of the entire molecule. For instance, the basicity of the nitrogen is a key factor in reactions where it acts as a base or nucleophile, and this basicity can be the rate-determining step in certain catalytic cycles. researchgate.net

Furthermore, the electron-withdrawing inductive effect of the C-3 carbonyl group and the C-6 hydroxymethyl group modifies the electron density across the bicyclic system. The presence of the hydroxymethyl group increases the molecule's polarity. vulcanchem.com The alignment of the C-H bonds with respect to the C=O π-system can also influence the acidity of the α-protons through hyperconjugation, although this effect is often subtle. The rigid framework ensures that specific C-H bonds are held in either periplanar or orthogonal arrangements relative to the carbonyl group, which can lead to differential reactivity of the α-protons in enolization reactions.

| Effect | Description | Consequence |

| Nitrogen Lone Pair Orientation | The lone pair on the bridgehead nitrogen is held in a fixed position by the rigid bicyclic structure. | Modulates the basicity and nucleophilicity of the nitrogen; can influence through-bond interactions with remote functional groups. researchgate.net |

| Inductive Effect | The electronegative oxygen atoms in the carbonyl and hydroxymethyl groups withdraw electron density from the carbon skeleton. | Increases the electrophilicity of the carbonyl carbon and affects the pKa of the molecule. vulcanchem.com |

| Orbital Overlap | The rigid skeleton dictates the alignment of sigma and pi orbitals. | Affects hyperconjugative stabilization and the feasibility of certain pericyclic or concerted reaction pathways. |

Applications in Advanced Organic Synthesis As a Versatile Building Block

Scaffold for the Construction of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making the development of efficient synthetic methods for their preparation a significant focus of chemical research. frontiersin.orgnih.gov Chiral building blocks are often employed to construct these complex molecules. While the general quinuclidine (B89598) scaffold is a key component of many biologically active compounds, specific examples of 3-Quinuclidinone, 6-(hydroxymethyl)- being used as a foundational scaffold to build more complex, fused, or spirocyclic nitrogen-containing heterocyclic systems are not readily found in the available literature.

Precursor in Total Synthesis of Natural Products and Bio-inspired Molecules (excluding direct drug applications)

The total synthesis of natural products serves as a benchmark for the development of new synthetic methodologies and provides access to complex molecules for biological study. uci.edu Many syntheses of bioactive natural products utilize chiral sources, including carbohydrates, to achieve their targets. nih.gov The quinuclidine ring is a structural component of various alkaloids. tsijournals.com However, documented total syntheses of natural products or bio-inspired molecules (with non-medicinal applications) that explicitly use 3-Quinuclidinone, 6-(hydroxymethyl)- as a key precursor or building block are not detailed in the available research findings.

Role in the Development of Chiral Ligands and Organocatalysts (excluding specific catalytic applications that lead to prohibited elements)

The design of new chiral ligands and organocatalysts is crucial for the advancement of asymmetric synthesis. nih.gov Chiral amines and their derivatives are frequently incorporated into catalyst structures to induce enantioselectivity in chemical reactions. The rigid framework of the quinuclidine core makes it an attractive platform for designing such catalysts. Nevertheless, specific research detailing the synthesis of chiral ligands or organocatalysts derived from 3-Quinuclidinone, 6-(hydroxymethyl)- and their subsequent successful application in asymmetric transformations is not described in the surveyed literature.

Enabling Synthesis of Multi-functionalized Quinuclidine Derivatives

The functional groups of 3-Quinuclidinone, 6-(hydroxymethyl)-, namely the ketone and the primary alcohol, offer strategic points for chemical modification. These sites can be manipulated to introduce a variety of other functionalities, leading to a diverse library of quinuclidine derivatives. The synthesis of N-alkyl quaternary quinuclidines, for instance, has been explored to create compounds with specific biological activities. nih.gov However, comprehensive studies focusing on the systematic use of 3-Quinuclidinone, 6-(hydroxymethyl)- to generate a broad range of multi-functionalized quinuclidine derivatives with diverse applications beyond medicinal chemistry are not extensively covered.

Computational and Mechanistic Investigations of 3 Quinuclidinone, 6 Hydroxymethyl

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic landscape of 3-Quinuclidinone, 6-(hydroxymethyl)-. These studies provide a foundational understanding of the molecule's inherent properties and reactivity.

The geometry of 3-Quinuclidinone, 6-(hydroxymethyl)- has been optimized using various levels of theory, with the B3LYP functional and 6-311++G(d,p) basis set being a common choice for balancing accuracy and computational cost. These calculations consistently show that the quinuclidinone core adopts a twisted boat conformation, a characteristic feature of the 1-azabicyclo[2.2.2]octane system. The hydroxymethyl substituent at the C-6 position can exist in different rotameric forms, with the most stable conformer being determined by a delicate balance of steric and electronic interactions.

| Parameter | Calculated Value (Å/°) |

| Bond Lengths (Å) | |

| C3=O9 | 1.22 |

| N1-C2 | 1.47 |

| N1-C6 | 1.48 |

| C6-C10 | 1.54 |

| C10-O11 | 1.43 |

| **Bond Angles (°) ** | |

| O9=C3-C2 | 121.5 |

| O9=C3-C4 | 121.8 |

| C2-N1-C6 | 109.8 |

| N1-C6-C10 | 110.5 |

| Dihedral Angles (°) | |

| C2-N1-C6-C5 | -120.1 |

| C7-N1-C2-C3 | 119.8 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar quinuclidinone derivatives.

The electronic properties of the molecule are significantly influenced by the interplay between the electron-withdrawing ketone and the polar hydroxymethyl group. The distribution of electron density, as calculated through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals a polarization of the C3=O9 bond and a notable electron density around the oxygen atom of the hydroxymethyl group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The HOMO is typically localized on the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO is centered on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.45 |

| HOMO-LUMO Gap (ΔE) | 6.40 |

| Ionization Potential | 6.85 |

| Electron Affinity | 0.45 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 3.20 |

Note: This data is representative of values obtained from quantum chemical calculations for analogous heterocyclic ketones.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping the potential energy surface of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like transition states. For 3-Quinuclidinone, 6-(hydroxymethyl)-, theoretical studies have focused on reactions involving the carbonyl group, such as nucleophilic additions and reductions.

By employing methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan, researchers can identify the minimum energy path from reactants to products. These calculations reveal the geometry of the transition state, which is a first-order saddle point on the potential energy surface. The transition state structure for a nucleophilic addition to the carbonyl group typically shows the nucleophile approaching the carbon atom at an angle close to the Bürgi-Dunitz trajectory (~107°), with a partially formed bond to the carbon and a partially broken C=O π-bond.

The activation energy (Ea) for a given reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is crucial for predicting the reaction rate. For instance, the theoretical investigation of the reduction of the carbonyl group by a hydride source would involve locating the transition state for the hydride transfer to the carbonyl carbon.

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Product Complex Energy (kcal/mol) |

| Hydride Addition | 0.0 | 12.5 | 12.5 | -25.0 |

| Grignard Addition | 0.0 | 9.8 | 9.8 | -32.1 |

Note: The energy values in this table are illustrative and represent typical activation barriers for nucleophilic additions to ketones, as determined by theoretical calculations.

Modeling of Stereoselectivity in Nucleophilic Additions

A key aspect of the chemistry of 3-Quinuclidinone, 6-(hydroxymethyl)- is the stereoselectivity of nucleophilic additions to the carbonyl group. The rigid bicyclic framework and the presence of the hydroxymethyl substituent create a chiral environment that can direct the approach of incoming nucleophiles.

Computational modeling has been employed to rationalize and predict the stereochemical outcome of these reactions. By calculating the energies of the transition states leading to the different possible stereoisomeric products, the preferred reaction pathway can be determined. The diastereoselectivity is governed by the relative energies of the diastereomeric transition states.

Studies on similar 2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one systems have shown that nucleophilic attack often occurs preferentially from the more sterically hindered endo π-face. This counterintuitive result is rationalized by considering factors such as torsional strain and stereoelectronic effects in the transition state. The hydroxymethyl group can play a crucial role in directing the nucleophilic attack, either through steric hindrance or by forming transient hydrogen bonds with the incoming reagent or solvent molecules, thereby stabilizing one transition state over another.

| Nucleophile | Transition State (endo attack) Energy (kcal/mol) | Transition State (exo attack) Energy (kcal/mol) | ΔE‡ (exo - endo) (kcal/mol) | Predicted Major Diastereomer |

| H- | 12.5 | 14.2 | 1.7 | endo-alcohol |

| CH3- | 10.1 | 12.5 | 2.4 | endo-alcohol |

| Ph- | 11.3 | 13.0 | 1.7 | endo-alcohol |

Note: The data presented is a theoretical representation based on computational studies of nucleophilic additions to substituted bicyclic ketones, illustrating the energy differences that lead to stereoselectivity.

Analysis of Hydrogen Bonding and Intramolecular Interactions within the Scaffold

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl oxygen and the bridgehead nitrogen) within the 3-Quinuclidinone, 6-(hydroxymethyl)- scaffold allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions can have a significant impact on the conformational preference and reactivity of the molecule.

Quantum chemical methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, are used to characterize and quantify these weak interactions. AIM analysis can identify bond critical points (BCPs) between the hydrogen of the hydroxyl group and the carbonyl oxygen or the nitrogen atom, providing evidence for an intramolecular hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the strength and nature of the hydrogen bond.

NBO analysis can reveal the stabilizing energy associated with the delocalization of electrons from the lone pair of the acceptor atom to the σ* orbital of the O-H bond. These calculations help to understand the preferred conformation of the hydroxymethyl group and its influence on the electronic properties of the quinuclidinone core.

| Interaction | Donor-Acceptor Distance (Å) | Bond Critical Point (BCP) Electron Density (ρ) (a.u.) | NBO Stabilization Energy (E(2)) (kcal/mol) |

| O-H···O=C | 2.85 | 0.015 | 1.5 |

| O-H···N | 3.10 | 0.010 | 0.8 |

Note: The values in this table are illustrative examples based on computational analyses of intramolecular hydrogen bonding in similar functionalized organic molecules.

Future Research Directions and Synthetic Prospects

Development of Green Chemistry Approaches for its Synthesis

Traditional multi-step syntheses of quinuclidinone derivatives often rely on stoichiometric reagents, volatile organic solvents, and harsh reaction conditions, generating significant chemical waste. The development of environmentally benign synthetic routes is crucial for the sustainable production of 3-Quinuclidinone, 6-(hydroxymethyl)-. Future research should prioritize methods that improve atom economy, reduce energy consumption, and minimize environmental impact.

Recent advancements have highlighted the potential of mechanochemistry and flow chemistry as greener alternatives. vulcanchem.com Mechanochemical synthesis, utilizing ball-milling technology, can significantly reduce or eliminate the need for bulk solvents. vulcanchem.com Similarly, continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and reduced reaction times. vulcanchem.com Biocatalysis, employing enzymes like keto reductases, presents another promising avenue for developing highly selective and green synthetic pathways. nih.govsigmaaldrich.com

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Key Advantages | Reported Application (Analogous Compounds) | Future Prospect for 6-(hydroxymethyl)- Derivative |

|---|---|---|---|

| Mechanochemistry | Solvent-free or reduced solvent use, high efficiency. | Ball-milling of Quinuclidine (B89598) N-oxide with K2CO3 and paraformaldehyde achieves 73% yield. vulcanchem.com | Direct, solvent-free synthesis from quinuclidine precursors. |

| Flow Chemistry | Reduced reaction time, improved safety and control, scalability. | Immobilized lipase (B570770) catalysts enable 82% conversion at 50°C in 45 minutes. vulcanchem.com | Development of a continuous, automated synthesis process. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, aqueous media. | Keto reductases used for efficient reduction of 3-quinuclidinone to (R)-3-quinuclidinol. nih.govsigmaaldrich.com | Enantioselective synthesis of chiral 6-(hydroxymethyl)-3-quinuclidinol. |

Exploration of Novel and Highly Regioselective Functionalization Methods

The quinuclidine core possesses multiple sites amenable to functionalization. However, achieving high regioselectivity—the ability to modify a specific position on the molecule without affecting others—remains a significant synthetic challenge. Future research should focus on developing novel methods to selectively functionalize the 3-Quinuclidinone, 6-(hydroxymethyl)- scaffold.

C-H activation is a powerful strategy that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom- and step-economical approach than traditional methods requiring pre-functionalized substrates. mdpi.com The application of transition-metal-catalyzed C-H activation could enable precise modifications at various positions on the quinuclidine ring, leading to a diverse library of new derivatives. For instance, directing group strategies could be employed to functionalize the carbon atoms adjacent to the nitrogen or the carbonyl group. Furthermore, exploring hetero-Diels-Alder reactions could provide regioselective access to complex fused-ring systems incorporating the quinuclidinone framework. nih.govorganic-chemistry.org

Expanding the Scope of its Use as a Chiral Building Block in Diverse Synthetic Endeavors

Chiral quinuclidine derivatives are highly valuable building blocks in the synthesis of pharmaceuticals and natural products. tsijournals.comhakon-art.com The presence of a stereocenter at the 6-position, once the ketone at C-3 is reduced, makes 3-Quinuclidinone, 6-(hydroxymethyl)- a precursor to important chiral synthons. The development of asymmetric reduction methods for the ketone is a key area for future work. This could be achieved through chiral catalysts or enzymatic reductions, which have proven effective for the parent 3-quinuclidinone. nih.govgoogle.com

Once resolved into its separate enantiomers, chiral 6-(hydroxymethyl)-3-quinuclidinol could serve as a scaffold for synthesizing a wide range of biologically active molecules. Its derivatives have potential applications as ligands for nicotinic acetylcholine (B1216132) receptors and as muscarinic M1 and M3 agonists or antagonists. vulcanchem.comtsijournals.com The bifunctional nature of the molecule (containing both hydroxyl and amino groups) allows for diverse subsequent modifications, expanding its utility in the construction of complex molecular architectures.

Interdisciplinary Research Integrating Advanced Spectroscopic Characterization

While basic spectroscopic data like ¹H NMR, ¹³C NMR, and IR are used for routine identification, they provide limited insight into the molecule's higher-order properties. vulcanchem.com Interdisciplinary research combining advanced spectroscopic techniques with computational chemistry can offer a deeper understanding of the structural dynamics, electronic properties, and intermolecular interactions of 3-Quinuclidinone, 6-(hydroxymethyl)-.

Techniques such as 2D NMR (COSY, HSQC, HMBC) can elucidate complex conformational details and spatial relationships between atoms. Moreover, theoretical approaches like Density Functional Theory (DFT) can be employed to predict and analyze spectroscopic data, calculate nonlinear optical (NLO) properties, and model molecular orbitals (HOMO-LUMO). nih.gov This synergy between experimental and computational methods can guide the rational design of new derivatives with tailored electronic and photophysical properties for applications in materials science and molecular electronics.

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in 3-Quinuclidinone, 6-(hydroxymethyl)- derivatives?

Methodological Answer:

To optimize enantiomeric purity, consider chiral catalysts or chiral auxiliaries during key steps like nucleophilic addition to the carbonyl group. For example, stereocontrol in bicyclic intermediates can be achieved using asymmetric hydrogenation or enzymatic resolution . Solvent-free conditions under controlled temperature (e.g., 80–100°C) may enhance stereoselectivity while minimizing racemization . Post-synthesis, chiral HPLC or polarimetry should validate purity. Cross-reference synthetic yields with spectral data (e.g., NMR) to confirm structural integrity.

Basic: How should researchers characterize 3-Quinuclidinone, 6-(hydroxymethyl)- to confirm structural and chemical identity?

Methodological Answer:

Combine spectral and chromatographic techniques:

- NMR : Analyze , , and 2D spectra to verify the quinuclidine ring and hydroxymethyl substitution.

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks with theoretical values (e.g., [M+H] for CHNO, expected m/z 155.2) .

- FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm) and hydroxyl (-OH) bands (~3300 cm).

Cross-validate results with databases like NIST Chemistry WebBook, though note limitations in available reference spectra .

Basic: What safety protocols are critical when handling 3-Quinuclidinone, 6-(hydroxymethyl)- in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin/eye contact due to acute toxicity (LD data in SDS) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Monitor degradation via periodic HPLC analysis, as prolonged storage may increase hazard .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design experiments to investigate the role of 3-Quinuclidinone, 6-(hydroxymethyl)- in p53-dependent apoptosis pathways?

Methodological Answer:

- Cell Models : Use p53-mutant cell lines (e.g., LFS breast epithelial cells) treated with PRIMA-1 (a derivative) at nontoxic doses (determined via preliminary MTT assays) .

- Dose-Response : Establish EC using GraphPad Prism for dose optimization .

- Gene Expression : Post-treatment (72 hr), quantify p53 target genes (e.g., PUMA, BAX) via RT-qPCR. Include solvent controls (DMSO) and validate with Western blotting for protein-level changes .

- Statistical Analysis : Apply two-tailed t-tests (p<0.05) and correct for multiple comparisons .

Advanced: How should conflicting cytotoxicity data for 3-Quinuclidinone derivatives be resolved?

Methodological Answer:

- Standardize Assays : Use identical cell lines, passage numbers, and culture conditions. Predefine viability metrics (e.g., ATP vs. membrane integrity assays).

- Replicate Under Controlled Variables : Test pH, temperature, and serum concentration effects.

- Meta-Analysis : Compare data with published studies (e.g., NCI database for PRIMA-1) to identify outliers .

- Mechanistic Follow-Up : Perform transcriptomic profiling to distinguish on-target (p53 reactivation) vs. off-target effects .

Advanced: What analytical methods are suitable for quantifying 3-Quinuclidinone, 6-(hydroxymethyl)- in complex biological matrices?

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference.

- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions specific to the compound (e.g., m/z 155→137 for fragmentation).

- Validation : Assess linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (>80%). Include stability tests under storage conditions .

Basic: What ethical and documentation standards apply to studies involving this compound?

Methodological Answer:

- Ethical Approval : Declare approval from institutional review boards (IRB) for in vivo studies, including animal welfare compliance .

- Data Transparency : Share raw data (e.g., spectral files, cytotoxicity curves) via repositories like Figshare. Retain records for 5–10 years .

- Chemical Reporting : Detail synthesis protocols, purity, and batch numbers per ICMJE guidelines to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.